molecular formula C21H24Cl2N4O4S B4069123 1-[(3,4-dichlorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine

1-[(3,4-dichlorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine

Cat. No. B4069123
M. Wt: 499.4 g/mol
InChI Key: RCZFAQIOHSIHRO-UHFFFAOYSA-N
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Description

1-[(3,4-dichlorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine, also known as DNPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DNPP is a piperazine derivative that has been synthesized through a series of chemical reactions.

Mechanism of Action

The exact mechanism of action of 1-[(3,4-dichlorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine is not fully understood. However, it has been proposed that 1-[(3,4-dichlorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine may act as a dopamine D2 receptor antagonist, which could explain its antipsychotic activity. Additionally, 1-[(3,4-dichlorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has also been found to modulate the activity of various neurotransmitters such as GABA, glutamate, and serotonin, which could contribute to its anticonvulsant and neuroprotective properties.
Biochemical and Physiological Effects:
1-[(3,4-dichlorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has been found to exhibit various biochemical and physiological effects. In animal studies, 1-[(3,4-dichlorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has been found to reduce locomotor activity and induce catalepsy, which are characteristic features of antipsychotic drugs. Additionally, 1-[(3,4-dichlorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has also been found to increase the seizure threshold and reduce the severity of seizures in animal models of epilepsy. Moreover, 1-[(3,4-dichlorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has also been found to protect against neurotoxicity induced by various agents such as glutamate and hydrogen peroxide.

Advantages and Limitations for Lab Experiments

1-[(3,4-dichlorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical properties make it amenable to various analytical techniques such as NMR and mass spectrometry. Additionally, 1-[(3,4-dichlorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has been found to exhibit potent activity in various animal models, which make it a valuable tool for studying the mechanisms underlying various neurological disorders. However, 1-[(3,4-dichlorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine also has some limitations, including its potential toxicity and the lack of information on its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for the research on 1-[(3,4-dichlorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine. One potential area of research is the development of new antipsychotic drugs based on the structure of 1-[(3,4-dichlorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-[(3,4-dichlorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine and its potential interactions with other neurotransmitter systems. Moreover, the potential applications of 1-[(3,4-dichlorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine in the treatment of other neurological disorders such as Alzheimer's disease and multiple sclerosis should also be explored. Finally, further studies are needed to evaluate the safety and efficacy of 1-[(3,4-dichlorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine in humans.
Conclusion:
In conclusion, 1-[(3,4-dichlorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine is a piperazine derivative that has shown potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. 1-[(3,4-dichlorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has been found to exhibit potent antipsychotic, anticonvulsant, and neuroprotective properties. However, further studies are needed to elucidate the exact mechanism of action of 1-[(3,4-dichlorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine and its potential applications in the treatment of various neurological disorders.

Scientific Research Applications

1-[(3,4-dichlorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has shown potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. 1-[(3,4-dichlorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has been reported to exhibit potent antipsychotic activity, making it a potential candidate for the development of new antipsychotic drugs. Additionally, 1-[(3,4-dichlorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has also been found to possess anticonvulsant and neuroprotective properties, which make it a promising candidate for the treatment of neurological disorders such as epilepsy and Parkinson's disease.

properties

IUPAC Name

1-(3,4-dichlorophenyl)sulfonyl-4-(4-nitro-3-piperidin-1-ylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24Cl2N4O4S/c22-18-6-5-17(15-19(18)23)32(30,31)26-12-10-24(11-13-26)16-4-7-20(27(28)29)21(14-16)25-8-2-1-3-9-25/h4-7,14-15H,1-3,8-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZFAQIOHSIHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-Dichlorophenyl)sulfonyl]-4-[4-nitro-3-(piperidin-1-yl)phenyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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